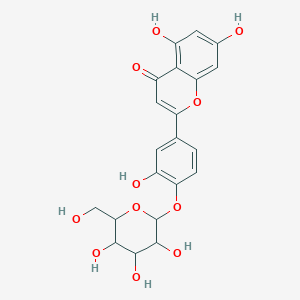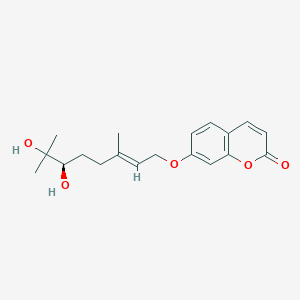
2-(4-hydroxyphenyl)-7-methoxychroman-4-one
概要
説明
2-(4-ヒドロキシフェニル)-7-メトキシクロマン-4-オンは、クロマン-4-オン誘導体のクラスに属する化合物です。これらの化合物は、その多様な生物学的および薬理学的活性のために重要です。 クロマン-4-オン骨格は、多くの医薬品化合物において主要な構成要素として機能する酸素含有複素環です .
2. 製法
合成経路と反応条件
2-(4-ヒドロキシフェニル)-7-メトキシクロマン-4-オンの合成は、一般的に、特定の条件下で適切な前駆体の環化を含む。一般的な方法の1つは、4-ヒドロキシアセトフェノンと2-ヒドロキシ-4-メトキシベンザルデヒドを原料として使用する。 反応は、アルドール縮合を経て進行し、その後環化してクロマン-4-オン構造を形成する .
工業的製造方法
2-(4-ヒドロキシフェニル)-7-メトキシクロマン-4-オンの工業的製造は、同様の合成経路を大規模に使用することがある。温度、溶媒、触媒などの反応条件の最適化は、高い収率と純度を達成するために重要である。 連続フロー反応器やその他の先端技術を導入することで、効率性とスケーラビリティを向上させることができる .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphenyl)-7-methoxychroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-hydroxyacetophenone and 2-hydroxy-4-methoxybenzaldehyde as starting materials. The reaction proceeds through an aldol condensation followed by cyclization to form the chroman-4-one structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
化学反応の分析
反応の種類
2-(4-ヒドロキシフェニル)-7-メトキシクロマン-4-オンは、次のようなさまざまな化学反応を起こす。
酸化: ヒドロキシル基は酸化されてキノンを形成する。
還元: クロマン-4-オン環のカルボニル基は還元されてアルコールを形成する。
置換: 芳香環は、求電子置換反応を受けやすい.
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがある。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用する。
生成される主な生成物
酸化: キノンおよびその他の酸化誘導体。
還元: アルコールおよびその他の還元型。
置換: ハロゲン化誘導体またはニトロ化誘導体.
科学的研究の応用
2-(4-ヒドロキシフェニル)-7-メトキシクロマン-4-オンは、いくつかの科学研究において応用されている。
化学: より複雑な分子の合成における構成要素として使用される。
生物学: その抗酸化作用と抗炎症作用の可能性について研究されている。
医学: がんや心臓血管疾患を含むさまざまな疾患の治療におけるその潜在的な治療効果について調査されている。
作用機序
2-(4-ヒドロキシフェニル)-7-メトキシクロマン-4-オンの作用機序には、さまざまな分子標的および経路との相互作用が含まれる。それは、フリーラジカルを捕捉し、酸化ストレスを抑制することで抗酸化物質として作用する可能性がある。 さらに、炎症や細胞増殖に関与するシグナル伝達経路を調節することができ、その潜在的な治療効果に貢献する .
6. 類似の化合物との比較
類似の化合物
ナリンゲニン: 5,7-ジヒドロキシ-2-(4-ヒドロキシフェニル)クロマン-4-オン。
ケルセチン: 3,3’,4’,5,7-ペンタヒドロキシフラボン。
ケンフェロール: 3,4’,5,7-テトラヒドロキシフラボン.
ユニークさ
2-(4-ヒドロキシフェニル)-7-メトキシクロマン-4-オンは、その特定の置換パターンによりユニークであり、これは明確な化学的および生物学的特性を与える。 7位におけるメトキシ基と4位におけるヒドロキシル基は、その独特の反応性と潜在的な治療効果に寄与する .
類似化合物との比較
Similar Compounds
Naringenin: 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one.
Quercetin: 3,3’,4’,5,7-pentahydroxyflavone.
Uniqueness
2-(4-hydroxyphenyl)-7-methoxychroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and hydroxyl group at the 4-position contribute to its unique reactivity and potential therapeutic effects .
特性
IUPAC Name |
2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-8,15,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOSVTQXBSSCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437613 | |
| Record name | 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32274-71-8 | |
| Record name | 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B191800.png)




